2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, an acetamido group, an oxadiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 4-acetamido-1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 4-ethyl-4H-1,2,4-triazole ring: This step involves the reaction of hydrazine derivatives with ethyl isothiocyanate, followed by cyclization.
Coupling of the oxadiazole and triazole rings: This is typically done using a thiol-based linker under mild conditions.
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction.
Final coupling to form the target compound: The final step involves the coupling of the intermediate with 2-chloroacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of drugs for various therapeutic areas.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of downstream effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE: This compound shares some structural similarities but differs in the functional groups and overall structure.
N-(4-CHLOROPHENYL)-2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound is similar but has an amino group instead of an acetamido group.
Uniqueness
N-(4-CHLOROPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16ClN7O3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H16ClN7O3S/c1-3-24-15(13-14(18-9(2)25)23-27-22-13)20-21-16(24)28-8-12(26)19-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H,19,26)(H,18,23,25) |
InChI Key |
FTBZBORXWWZQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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